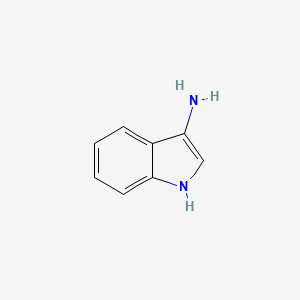

1H-indol-3-amine

Descripción general

Descripción

1H-Indol-3-amine, also known as 3-aminoindole, is a significant heterocyclic compound that belongs to the indole family. Indoles are prevalent in various natural products and pharmaceuticals due to their unique structural and biological properties. The indole nucleus is a core structure in many biologically active molecules, making this compound an essential compound in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indol-3-amine can be synthesized through several methods. One common approach involves the reduction of 3-nitroindole using reducing agents such as iron powder in acetic acid or catalytic hydrogenation . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications in pharmaceuticals and research .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indol-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents under mild to moderate conditions.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Various reduced indole derivatives.

Substitution: Halogenated, sulfonated, and nitrated indole compounds.

Aplicaciones Científicas De Investigación

Synthesis of 1H-Indol-3-amine Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their biological properties. Various methods have been developed for the efficient synthesis of these compounds:

- Nucleophilic Substitution Reactions : Recent studies have demonstrated the generation of highly reactive (1H-indol-3-yl)methyl electrophiles using microflow technologies. This method allows for rapid nucleophilic substitutions at the 3-position of indoles, yielding high product yields (up to 86%) under mild conditions .

- Sonogashira Cross-Coupling : A copper- and ligand-free Sonogashira cross-coupling method has been developed to synthesize 3-aminoindole derivatives. These derivatives have shown promising biological activity against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum .

Biological Evaluations

The biological activities of this compound derivatives have been extensively studied, revealing their potential in various therapeutic areas:

Anticancer Activity

This compound derivatives have exhibited significant antiproliferative effects against various cancer cell lines:

- Indole Derivatives : New heterocyclic compounds derived from 1H-indole-3-carbaldehyde demonstrated notable antiproliferative potency against human breast cancer (MCF-7) cells, indicating their potential as anticancer agents .

- Mechanistic Insights : Compounds derived from this compound were shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting mechanisms involving tubulin polymerization inhibition .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of certain this compound derivatives:

- Broad-Spectrum Activity : Some derivatives demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes and inhibiting metabolic pathways.

Neuroprotective Effects

Investigations into the neuroprotective capabilities of this compound derivatives have shown promise:

- Cognitive Function Improvement : In animal models of Alzheimer's disease, treatment with specific indole derivatives resulted in improved cognitive function and reduced neuroinflammation markers.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives in various therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Screening | Indole derivatives showed potent growth inhibition in several cancer cell lines, emphasizing structural modifications' role in enhancing activity. |

| Case Study 2 | Neuroprotection | Treatment with indole derivatives improved cognitive function and reduced neuroinflammatory markers in Alzheimer's models. |

| Case Study 3 | Antimicrobial Activity | Certain indole derivatives exhibited broad-spectrum antimicrobial effects, disrupting bacterial cell membranes. |

Mecanismo De Acción

The mechanism of action of 1H-indol-3-amine involves its interaction with various molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target proteins .

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.

1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness: 1H-Indol-3-amine is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a versatile building block in organic synthesis and drug development .

Actividad Biológica

1H-Indol-3-amine is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is an indole derivative characterized by an amine group at the 3-position. This structure is crucial for its interaction with various biological targets, leading to a wide range of pharmacological effects.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, a study reported that certain synthesized compounds showed significant antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29. One compound, identified as 7d , exhibited an IC50 of 0.34 μM against MCF-7 cells and induced apoptosis while arresting cells in the G2/M phase of the cell cycle .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Notably, a study found that a compound derived from this compound demonstrated high activity against Staphylococcus aureus (including MRSA strains), with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . The ability to inhibit biofilm formation further highlights its potential therapeutic applications against resistant bacterial strains.

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Inhibition of Histone Deacetylases (HDACs) : Some compounds have shown to inhibit class I HDACs with IC50 values in the nanomolar range, suggesting potential use in cancer therapies targeting epigenetic modifications .

- Tubulin Polymerization Inhibition : Compounds like 7d have been shown to inhibit tubulin polymerization, similar to the action of colchicine, which is significant in cancer treatment strategies .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound 7d | Antiproliferative | HeLa (Cancer) | 0.52 μM |

| Compound 7d | Antiproliferative | MCF-7 (Cancer) | 0.34 μM |

| Compound 3k | Antimicrobial | S. aureus (MRSA) | 0.98 μg/mL |

| Compound YZ1 | HDAC Inhibition | Class I HDACs | HDAC1: 1.6 nM |

| HDAC2: 1.9 nM | |||

| HDAC3: 3.8 nM |

Case Study: Anticancer Activity Assessment

In a recent study, researchers synthesized various derivatives of this compound and tested their effects on cancer cell lines. The most promising compound was found to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This mechanism was confirmed through flow cytometry and Western blot analyses.

Case Study: Antimicrobial Efficacy Against MRSA

Another study focused on the antimicrobial properties of an indole derivative against MRSA strains. The compound not only inhibited bacterial growth but also prevented biofilm formation without affecting planktonic cell viability, indicating a novel mechanism of action that could be exploited for therapeutic purposes.

Propiedades

IUPAC Name |

1H-indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQAZWIBPGKHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282207 | |

| Record name | 1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-19-3 | |

| Record name | 1H-Indol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.